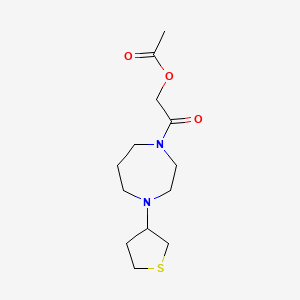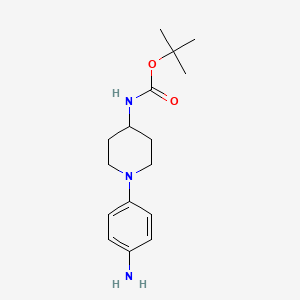![molecular formula C7H5N3 B2521373 2-{[(prop-2-yn-1-yl)amino]methylidene}propanedinitrile CAS No. 1024183-80-9](/img/structure/B2521373.png)
2-{[(prop-2-yn-1-yl)amino]methylidene}propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(prop-2-yn-1-yl)amino]methylidene}propanedinitrile is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a prop-2-yn-1-yl group attached to an amino group, which is further connected to a methylene group and two nitrile groups. Its distinct structure makes it a subject of interest in organic chemistry and related disciplines.
Mécanisme D'action
Target of Action
It’s known that this compound is involved in reactions with n-alkyl-n-(prop-2-yn-1-yl)anilines .
Mode of Action
((Prop-2-ynylamino)methylene)methane-1,1-dicarbonitrile is involved in visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen . The reaction occurs in the absence of an external photosensitizer and both the starting material and the product act as photosensitizers . Singlet oxygen (1 O 2) and superoxide anion (O 2 ˙ −) are generated through energy transfer and a single electron transfer pathway, playing an important role in the reaction .
Biochemical Pathways
It’s known that this compound is involved in the oxidative formylation of n-alkyl-n-(prop-2-yn-1-yl)anilines .
Result of Action
The result of the action of ((Prop-2-ynylamino)methylene)methane-1,1-dicarbonitrile is the formation of corresponding formamides in good yields under mild conditions . This suggests that the compound has a significant role in the synthesis of formamides.
Action Environment
The action of ((Prop-2-ynylamino)methylene)methane-1,1-dicarbonitrile is influenced by the presence of visible light and molecular oxygen . The reaction occurs in the absence of an external photosensitizer, suggesting that the compound itself, along with the product, can act as a photosensitizer . This indicates that the compound’s action, efficacy, and stability may be influenced by environmental factors such as light and oxygen availability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(prop-2-yn-1-yl)amino]methylidene}propanedinitrile typically involves the reaction of prop-2-yn-1-amine with malononitrile under specific conditions. One common method includes the following steps:
Reactants: Prop-2-yn-1-amine and malononitrile.
Solvent: Dichloromethane (CH2Cl2) is often used as the solvent.
Catalyst: Triethylamine (NEt3) can be used as a base catalyst.
Reaction Conditions: The reaction mixture is stirred at room temperature for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar reactants and conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(prop-2-yn-1-yl)amino]methylidene}propanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Alkylated derivatives.
Applications De Recherche Scientifique
2-{[(prop-2-yn-1-yl)amino]methylidene}propanedinitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
Prop-2-yn-1-amine: A precursor in the synthesis of 2-{[(prop-2-yn-1-yl)amino]methylidene}propanedinitrile.
Malononitrile: Another precursor used in the synthesis.
N-(prop-2-yn-1-yl)naphthalene-1-carboxamide: A compound with a similar prop-2-yn-1-yl group.
Uniqueness
This compound is unique due to its combination of a prop-2-yn-1-yl group with a methylene and two nitrile groups. This structure imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Propriétés
IUPAC Name |
2-[(prop-2-ynylamino)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3/c1-2-3-10-6-7(4-8)5-9/h1,6,10H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFIMSWKQLMCHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
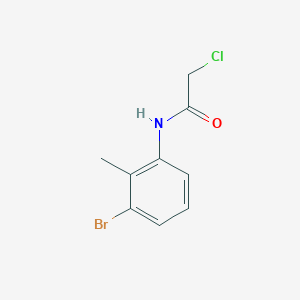
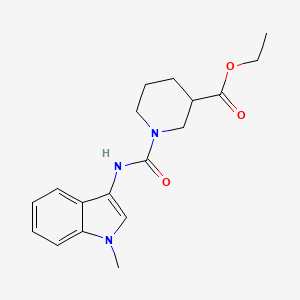
![2-[2-(4-Bromophenyl)acetamido]-2-phenylacetic acid](/img/structure/B2521294.png)
![4-methoxy-3-{[2-oxo-6-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2,3-dihydro-1,3-benzoxazol-3-yl]methyl}benzaldehyde](/img/structure/B2521295.png)
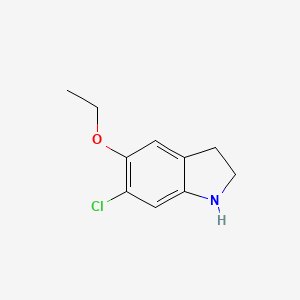
![2-Chloro-N-[4-(2,5-dimethylpyrrol-1-yl)cyclohexyl]acetamide](/img/structure/B2521297.png)
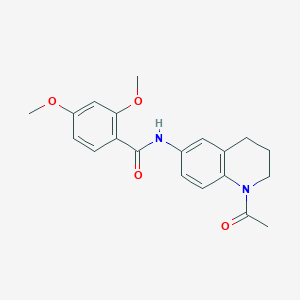
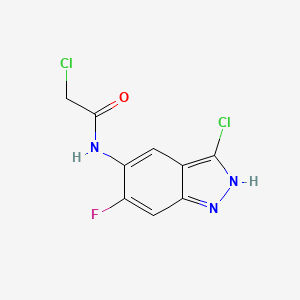
![7-((2-chlorobenzyl)thio)-3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2521300.png)
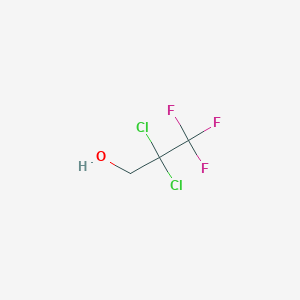
![Methyl {(4E)-4-[(dimethylamino)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-YL}acetate](/img/structure/B2521302.png)
![N-[6-(4-chlorophenyl)-4-methyl-2-oxo-2H-pyran-3-yl]-4-methylbenzenecarboxamide](/img/structure/B2521306.png)
